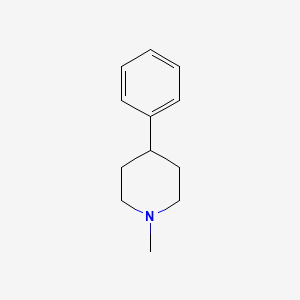

1-Methyl-4-phenylpiperidine

Description

Historical Context of 1-Methyl-4-phenylpiperidine in Neuroscience Research

The story of this compound in neuroscience is intrinsically linked to a tragic series of events that inadvertently opened a new frontier in Parkinson's disease research.

Accidental Discovery and Parkinsonian Syndromes

The neurotoxic potential of a closely related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), was first hinted at in 1976. Barry Kidston, a 23-year-old chemistry graduate student, synthesized and self-injected a batch of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), a synthetic opioid. wikidoc.orgwikipedia.org Unfortunately, the synthesis was flawed, resulting in significant contamination with MPTP. Within days, he developed severe and irreversible symptoms of Parkinson's disease. wikidoc.orgwikipedia.orgumem.org

A few years later, in 1982, a cluster of young individuals in Santa Clara County, California, were diagnosed with advanced parkinsonism after using a new "synthetic heroin" that was also contaminated with MPTP. wikidoc.orgwikipedia.orgmedlink.com These cases caught the attention of neurologist Dr. J. William Langston, whose subsequent investigation firmly established MPTP as the causative agent. wikipedia.orgmedlink.com These individuals, some appearing "frozen" and unable to move or speak, presented with classic parkinsonian symptoms such as cogwheel rigidity. ucalgary.ca

The link between MPTP and parkinsonism was a pivotal moment. It was discovered that MPTP itself is not the primary toxin. wikidoc.orgwikipedia.org Being a lipophilic compound, it can readily cross the blood-brain barrier. wikidoc.orgwikipedia.orgxn--80aabqbqbnift4db.xn--p1ai Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily found in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikidoc.orgwikipedia.orgnih.gov It is MPP+ that is the active neurotoxin, selectively taken up by dopamine (B1211576) neurons through the dopamine transporter. wikipedia.orgnih.govnih.gov This selective uptake explains the targeted destruction of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. wikidoc.orgwikipedia.orgnih.gov MPP+ exerts its toxic effects by inhibiting complex I of the mitochondrial electron transport chain, leading to a cascade of events including ATP depletion, oxidative stress, and ultimately, cell death. wikidoc.orgwikipedia.orgmedlink.com

Evolution as a Research Tool for Neurodegenerative Disorders

The tragic discovery of MPTP's effects revolutionized Parkinson's disease research. medlink.com For the first time, scientists had a tool that could reliably and selectively destroy dopaminergic neurons in the substantia nigra, effectively creating an animal model that closely mimicked the pathology of Parkinson's disease. wikidoc.orgmedlink.comoup.com This was a significant breakthrough, as previously, researchers lacked a robust model to study the disease's progression and test potential therapies. medlink.com

Injecting MPTP into primates was found to induce a state of parkinsonism almost indistinguishable from the human disease, including the motor symptoms which could be alleviated with levodopa, the standard treatment for Parkinson's. wikidoc.orgwikipedia.org This provided a powerful platform to investigate the underlying mechanisms of neurodegeneration and to screen novel therapeutic strategies. medlink.comoup.com The MPTP model has been instrumental in advancing our understanding of mitochondrial dysfunction, oxidative stress, and neuroinflammation in the context of Parkinson's disease. medlink.commdpi.com It also reinforced the hypothesis that environmental toxins could play a role in the development of idiopathic Parkinson's disease. medlink.comacademie-sciences.fr

Nomenclature and Chemical Classification within Piperidine (B6355638) Derivatives

This compound is a chemical compound with a specific structure that places it within the larger class of piperidine derivatives.

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H17N |

| Molar Mass | 175.275 g/mol |

| CAS Number | 774-52-7 |

| ChemSpider ID | 175273 |

| PubChem CID | 202391 |

Data sourced from ChemSpider and PubChem. chemspider.comnih.gov

Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. mdpi.com The derivatives of piperidine are a broad class of compounds, many of which have significant pharmacological applications. mdpi.com this compound is characterized by a methyl group attached to the nitrogen atom (position 1) and a phenyl group attached to the carbon atom at position 4 of the piperidine ring. It is a useful research chemical in organic synthesis.

The nomenclature of related compounds is crucial for understanding the research landscape. For instance, the neurotoxin MPTP is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, indicating a double bond within the piperidine ring structure that is absent in the fully saturated this compound. wikipedia.org The toxic metabolite, MPP+, is 1-methyl-4-phenylpyridinium, a pyridinium (B92312) ion. wikidoc.orgnih.gov

Scope and Significance of this compound in Contemporary Neurobiology

The discovery of MPTP and its conversion to MPP+ has had a lasting impact on neurobiology. The MPTP-induced model of parkinsonism remains a cornerstone of research into neurodegenerative diseases. wikidoc.orgoup.com It allows scientists to explore the molecular pathways that lead to the death of dopaminergic neurons and to test neuroprotective strategies. medlink.comnih.gov

Current research continues to utilize this model to investigate various aspects of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. mdpi.comnih.govnih.gov For example, studies have examined how cellular metal metabolism is altered following MPTP insult. nih.gov The model is also employed to assess the therapeutic potential of new compounds, such as antioxidants and anti-inflammatory agents, in preventing or slowing down the neurodegenerative process. nih.govresearchgate.net

Furthermore, the story of MPTP serves as a powerful illustration of how a chance observation, even one with tragic origins, can lead to profound scientific advancements, shifting paradigms in our understanding of a complex human disease. medlink.com The insights gained from research involving the this compound family of compounds continue to drive the development of new therapeutic approaches for Parkinson's disease and other neurodegenerative disorders.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETXHVRPKUXQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228110 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-52-7 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Bioactivation of 1 Methyl 4 Phenylpiperidine

Enzymatic Conversion to 1-Methyl-4-phenylpyridinium (MPP+)

The central event in the bioactivation of MPTP is its oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.gov This conversion is a two-step process initiated by the enzyme monoamine oxidase B (MAO-B). tci-thaijo.orgresearchgate.net

Once MPTP crosses the blood-brain barrier, it is primarily taken up by non-neuronal cells called glial cells, specifically astrocytes. wikipedia.orgmdpi.com These cells contain high concentrations of Monoamine Oxidase B (MAO-B), the enzyme responsible for the initial oxidation of MPTP. researchgate.netnih.gov MAO-B catalyzes the conversion of MPTP to an intermediate compound, 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+). researchgate.netsci-hub.se This enzymatic step is critical; inhibition of MAO-B can prevent the formation of toxic metabolites and protect against MPTP-induced neurodegeneration. wikipedia.orgnih.gov The oxidation of MPTP is predominantly catalyzed by MAO-B in both human and rodent brains. nih.govnih.gov

Monoamine Oxidase B is a flavoenzyme located on the outer membrane of mitochondria. wikipedia.orgproteopedia.org Within the brain, MAO-B is not found in the dopaminergic neurons that are ultimately destroyed. Instead, its activity is concentrated in other cell types. researchgate.net Immunohistochemical and in situ hybridization studies have demonstrated that MAO-B is preferentially located in astrocytes in both rodent and human brains. mdpi.com In addition to astrocytes, MAO-B is also expressed in serotonergic and histaminergic neurons in specific brain regions like the dorsal raphe and tuberomammillary nucleus. mdpi.com However, throughout most of the brain, MAO-B is almost exclusively expressed within astrocytes. mdpi.com

Subsequent Biotransformation of MPP+

The initial product of MAO-B-catalyzed oxidation, MPDP+, is an unstable intermediate. researchgate.netsci-hub.se It undergoes further non-enzymatic conversion to the stable, toxic cation MPP+. tci-thaijo.orgresearchgate.net This final product, MPP+, is the ultimate neurotoxin responsible for the destruction of dopaminergic neurons. wikipedia.orgwikipedia.org

Once formed in the astrocytes, MPP+ is released into the extracellular space. From there, it is selectively taken up into dopaminergic neurons via the dopamine (B1211576) transporter (DAT), a protein on the neuronal surface that normally recycles dopamine from the synapse. wikipedia.orgmdpi.com The structural similarity of MPP+ to dopamine facilitates this high-affinity transport into the target neurons. researchgate.net Inside the dopaminergic neurons, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain, leading to a catastrophic drop in ATP production, oxidative stress, and ultimately, cell death. wikipedia.orgexplorationpub.comnih.gov

| Step | Compound | Enzyme/Process | Location | Product |

| 1 | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) | Monoamine Oxidase B (MAO-B) | Astrocytes (Mitochondria) | 1-Methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) |

| 2 | 1-Methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) | Auto-oxidation/Dismutation | Extracellular Space | 1-Methyl-4-phenylpyridinium (MPP+) |

| 3 | 1-Methyl-4-phenylpyridinium (MPP+) | Dopamine Transporter (DAT) | Dopaminergic Neuron | Intracellular MPP+ Accumulation |

Factors Influencing Metabolic Conversion

The rate and extent of MPTP's conversion to MPP+ can be influenced by several biological factors, leading to significant variations in susceptibility to its neurotoxic effects.

Even within the same species, genetic differences between strains can lead to different sensitivities to MPTP. sci-hub.seresearchgate.net This is well-documented in mice, where the C57BL/6 strain is known to be highly susceptible, while other strains like the Swiss-Webster are more resistant. These differences are linked to variations in both MAO-B activity and the density of the dopamine transporter, which affects the uptake of MPP+. researchgate.net Studies measuring MPP+ levels in different brain regions after MPTP administration have shown a direct correlation between the concentration of the toxic metabolite and the extent of neuronal damage in different mouse strains. sci-hub.seresearchgate.net

| Factor | High Sensitivity Species/Strain (e.g., Primates, C57BL/6 Mice) | Low Sensitivity Species/Strain (e.g., Rats, Swiss-Webster Mice) |

| MAO-B Activity | Generally higher, leading to more efficient conversion of MPTP to MPP+. | Generally lower, leading to less efficient bioactivation. |

| Dopamine Transporter (DAT) Density | Higher density in nigrostriatal neurons, leading to greater uptake of MPP+. | Lower density, resulting in reduced accumulation of MPP+ in neurons. |

| Resulting Neurotoxicity | High selective loss of dopaminergic neurons. | Low or negligible loss of dopaminergic neurons. |

Age-Related Metabolic Variations

Age is a critical factor influencing the metabolism of xenobiotics, and variations in the metabolic pathways of phenylpiperidine compounds have been observed in age-related studies. Research on the related compound MPTP provides significant insights into how age can alter metabolic activity and outcomes.

Studies in Swiss-Webster male mice have demonstrated a significant age-dependent increase in the activity of monoamine oxidase subtype B (MAO-B), the enzyme responsible for the bioactivation of MPTP. nih.gov This increase in MAO-B activity directly correlates with the toxic effect of MPTP, as measured by the depletion of whole brain dopamine. nih.gov The sensitivity to MPTP-induced neurotoxicity was found to increase at each successive age tested, suggesting that the higher enzymatic activity in older animals leads to more extensive bioactivation of the compound. nih.gov

The following table details the correlation between age, baseline MAO-B activity, and the neurotoxic effects of MPTP in mice.

Table 1: Age-Dependent Effects of MPTP on MAO-B Activity and Dopamine Depletion in Mice

| Age (weeks) | Relative Baseline MAO-B Activity (nmol/g/h) | Percent Dopamine Depletion after MPTP Treatment |

|---|---|---|

| 1 | ~35 | ~20% |

| 2 | ~40 | ~30% |

| 4 | ~55 | ~45% |

| 8 | ~65 | ~55% |

| 16 | ~75 | ~65% |

| 52 | ~85 | ~75% |

Data derived from findings reported in studies on Swiss-Webster mice. nih.gov The values are illustrative of the reported trend.

Further research comparing juvenile (6-8 months), young adult (2-4 years), and aged (8-10 years) common marmosets revealed different age-related sensitivities to MPTP. nih.gov Juvenile marmosets were found to be more resistant to the motor-impairing effects of MPTP, requiring higher cumulative amounts of the substance to show the same level of disability as older animals. nih.gov However, upon reaching toxic thresholds, the juvenile animals exhibited a more pronounced depletion of dopamine and greater loss of cells in the substantia nigra compared to their adult and aged counterparts. nih.gov This suggests that while younger animals may have different initial resistance, their capacity for metabolic compensation or recovery once damage occurs may be less robust than that of adults. nih.gov

Mechanisms of Neurotoxicity Induced by 1 Methyl 4 Phenylpiperidine and Its Metabolites

Mitochondrial Dysfunction

A primary target of MPP+ within dopaminergic neurons is the mitochondrion, the powerhouse of the cell. wikipedia.orgnih.gov The accumulation of MPP+ within mitochondria disrupts their normal function, leading to a severe energy crisis and ultimately, cell death. wikipedia.orgtaylorandfrancis.com

Inhibition of Complex I of the Electron Transport Chain by MPP+

MPP+ is a potent inhibitor of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain. wikipedia.orgmdpi.comnih.govnih.gov This inhibition is a critical step in its neurotoxic mechanism. wikipedia.orgmdpi.com MPP+ binds to Complex I, interfering with the transfer of electrons from NADH to coenzyme Q. mdpi.com This blockage disrupts the entire process of oxidative phosphorylation. wikipedia.org While the inhibition of Complex I is a widely accepted mechanism of MPP+ toxicity, some studies have suggested that neuronal death induced by MPP+ might be independent of this event in certain contexts. mdpi.compnas.org

Impairment of Mitochondrial Respiration and ATP Production

The inhibition of Complex I by MPP+ has profound consequences for mitochondrial respiration and the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. wikipedia.orgmdpi.com The disruption of the electron transport chain leads to a dramatic reduction in oxygen consumption by the mitochondria. mdpi.com Studies using high-resolution respirometry have shown a significant decrease in oxygen flow in various respiratory states following MPP+ treatment. mdpi.com This impairment of oxidative phosphorylation directly results in a severe depletion of ATP. wikipedia.orgtaylorandfrancis.commdpi.com

Impact on Cellular Energy Homeostasis

The depletion of ATP caused by MPP+ has a catastrophic impact on cellular energy homeostasis. wikipedia.org The lack of sufficient energy disrupts numerous cellular processes essential for survival. The cell's ability to maintain ion gradients, transport molecules, and perform other vital functions is severely compromised. nih.gov This energy crisis is a major contributor to the demise of dopaminergic neurons. wikipedia.orgtaylorandfrancis.com Research has also indicated that MPP+ can perturb cellular calcium homeostasis, further exacerbating the toxic effects. nih.govnih.gov

Oxidative Stress Induction

In addition to disrupting mitochondrial energy production, MPP+ is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. nih.govmdpi.comspandidos-publications.com

Generation of Free Radicals and Reactive Oxygen Species (ROS)

The inhibition of Complex I by MPP+ leads to the leakage of electrons from the electron transport chain. mdpi.com These electrons can then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻), a primary type of ROS. nih.gov Research has identified a two-wave cascade of ROS production in response to MPP+ treatment. The first wave consists of mitochondrial ROS generation due to Complex I inhibition. nih.govnih.gov This initial burst of ROS can then activate extramitochondrial sources, such as NADPH oxidase, leading to a second, more sustained wave of ROS production. nih.govnih.gov This cascade amplifies the oxidative stress within the neuron. nih.gov

Oxidative Damage to Cellular Components

Interactive Data Tables

Effects of MPP+ on Mitochondrial Respiration

| Respiratory State | Effect of MPP+ | Percentage Change | Reference |

|---|---|---|---|

| ROUTINE | Dramatic Reduction | -70% | mdpi.com |

| OXPHOS | Dramatic Reduction | -70% | mdpi.com |

| ETS | Dramatic Reduction | -62.7% | mdpi.com |

| LEAK | Significant Increase | Not specified | mdpi.com |

MPP+ Induced ROS Generation

| Cell Line | MPP+ Concentration | Time Point | Effect on ROS Levels | Reference |

|---|---|---|---|---|

| N27 | Up to 1000 µM | 18 hours | Dose-dependent increase | nih.gov |

| N27 | 300 µM | 3 hours | First wave of H₂O₂ production | nih.gov |

| N27 | 300 µM | 24 hours | Second wave of H₂O₂ production | nih.gov |

Disruption of Intracellular Calcium Homeostasis

A critical aspect of the neurotoxic mechanism of MPP+ involves the severe disruption of intracellular calcium (Ca2+) homeostasis researchgate.netnih.govmdpi.com. The maintenance of low cytosolic Ca2+ concentrations is vital for normal neuronal function, and its dysregulation can trigger cell death pathways portlandpress.comresearchgate.net.

Elevation of Cytosolic Free Calcium Concentration

Concurrent with the effects on mitochondria, MPP+ leads to a marked and sustained increase in the concentration of free Ca2+ in the cytosol nih.govmdpi.com. Research on mesencephalic cell cultures exposed to MPP+ for 24 hours revealed a significant increase in intracellular calcium concentrations. This effect was selective, as cortical cultures, which lack a significant population of dopaminergic cells, did not show similar changes nih.gov. This elevation of cytosolic Ca2+ is a key trigger for subsequent neurodegenerative processes frontiersin.orgnih.gov. The increased calcium levels can activate various downstream pathways, including proteases and kinases, that contribute to neuronal damage researchgate.net.

| Experimental Model | MPP+ Exposure | Effect on Intracellular Calcium | Reference |

| Mesencephalic Neurons | 24 hours | 47% increase vs. control | nih.gov |

| SH-SY5Y Cells | Not specified | Increase from 27.7 nM to ~36 nM | researchgate.net |

| Isolated Hepatocytes | Not specified | Marked and sustained elevation | nih.gov |

Impairment of Calcium Extrusion Systems (e.g., Plasma Membrane Ca2+-ATPase)

To maintain low intracellular calcium levels, neurons rely on efficient extrusion systems, such as the plasma membrane Ca2+-ATPase (PMCA), which actively pumps Ca2+ out of the cell mdpi.com. Evidence suggests that these systems are impaired during MPP+-induced toxicity. In studies using hepatocytes, the rise in cytosolic Ca2+ was associated with a marked inhibition of the plasma membrane Ca2+-ATPase nih.gov. Similarly, studies on primary midbrain neurons and neuroblastoma cells have shown that MPP+ treatment leads to a reduction in PMCA2 expression, which deprives neurons of a significant part of their Ca2+ clearing capability mdpi.com. This impairment of calcium extrusion systems exacerbates the accumulation of cytosolic Ca2+, creating a vicious cycle that leads to calcium overload and eventual cell death nih.govmdpi.com.

Selective Dopaminergic Neurodegeneration

The hallmark of MPP+ toxicity is its remarkable selectivity for dopamine-producing neurons frontiersin.orgresearchgate.netnih.gov. This specificity is the primary reason the MPTP/MPP+ model is widely used to study Parkinson's disease, which is characterized by a similar pattern of neurodegeneration d-nb.infoneuronexperts.com.

Targeting of Dopamine-Producing Neurons in the Substantia Nigra pars compacta (SNc)

MPP+ selectively destroys dopaminergic neurons located in the substantia nigra pars compacta (SNc) wikipedia.orgnih.gov. This selectivity is conferred by the high-affinity dopamine (B1211576) transporter (DAT), which is densely expressed on the terminals of these neurons mdpi.comspandidos-publications.comneuronexperts.com. MPP+, being a substrate for DAT, is actively transported into and concentrated within these specific neurons mdpi.comfrontiersin.org. Once inside, MPP+ accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to ATP depletion, increased production of reactive oxygen species, and ultimately, cell death d-nb.infomdpi.comspandidos-publications.com. Studies have repeatedly shown that the administration of MPTP or MPP+ leads to a significant loss of dopaminergic neurons in the SNc in various animal models nih.govnih.govfrontiersin.org.

Impact on Nigrostriatal Dopamine Pathway

The substantia nigra and the striatum are connected by the nigrostriatal pathway, a critical circuit for motor control that is rich in dopamine d-nb.info. By destroying the dopaminergic neurons in the SNc, MPP+ causes a profound disruption of this pathway nih.govnih.gov. The neurotoxic damage originates at the nerve terminals in the striatum and leads to retrograde degeneration of the neurons whose cell bodies reside in the SNc nih.gov. This results in a severe depletion of dopamine levels in the striatum frontiersin.org. The damage to the nigrostriatal dopamine system is long-lasting and can be permanent, leading to the motor deficits characteristic of parkinsonism observed in experimental models nih.govnih.gov. Research has demonstrated that direct, chronic infusion of MPP+ into the rat nigrostriatal dopamine pathway produces a permanent degeneration of these neurons nih.gov.

Non-Selective Neurotoxic Effects on Other Monoaminergic Systems (Norepinephrine, Serotonin)

While the primary neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), are most prominently observed in the dopaminergic system, evidence demonstrates that these compounds are not entirely selective. MPP+ also exerts neurotoxic effects on other monoaminergic systems, specifically those involving norepinephrine (B1679862) and serotonin (B10506). nih.gov

Direct injection of MPP+ into the locus coeruleus (the principal site of noradrenergic neurons) and the dorsal and median raphe nuclei (key centers for serotonergic neurons) in rats has been shown to cause local cell death. nih.gov This neuronal damage corresponds with significant decreases in the levels of norepinephrine and serotonin in their respective terminal areas. nih.gov These findings indicate that MPP+ is a broad-spectrum monoaminergic neurotoxin, capable of damaging noradrenergic and serotonergic neurons in addition to its well-documented effects on dopaminergic neurons. nih.govcurehunter.com

The uptake of MPP+ into these non-dopaminergic neurons is facilitated by the respective monoamine transporters for norepinephrine and serotonin, although MPP+ generally exhibits a high affinity for the dopamine transporter. frontiersin.organnualreviews.org During the acute phases of MPTP toxicity in primates, metabolites of serotonin and norepinephrine in the cerebrospinal fluid are markedly reduced. annualreviews.org However, the neurotoxicity is not uniform. For instance, studies in mice have shown that while MPTP administration leads to marked decrements in neostriatal dopamine, there is not a pronounced loss of serotonin in the same region. nih.gov The selectivity of the lesioning appears to be dependent on the method of administration, with direct stereotaxic injection into specific nuclei being required to achieve targeted damage to these other monoaminergic systems. nih.gov

Table 1: Effects of MPP+ on Non-Dopaminergic Monoaminergic Systems

| Monoaminergic System | Key Brain Region | Effect of MPP+ Injection | Corresponding Neurochemical Change | Reference |

|---|---|---|---|---|

| Noradrenergic | Locus Coeruleus | Local cell death | Significant decrease in norepinephrine levels in terminal areas | nih.gov |

| Serotonergic | Dorsal and Median Raphe Nuclei | Local cell death | Significant decrease in serotonin levels in terminal areas | nih.gov |

Apoptotic and Necrotic Cell Death Pathways

The neuronal cell death induced by 1-methyl-4-phenylpyridinium (MPP+) is a complex process involving multiple regulated cell death pathways, primarily apoptosis and necrosis. nih.govcsic.esplos.org The predominant pathway can vary depending on the specific experimental model and conditions.

Apoptosis , or programmed cell death, is a key mechanism in MPP+-induced neurotoxicity. nih.govebi.ac.uk This pathway is characterized by distinct morphological changes, including nuclear condensation and DNA fragmentation. nih.gov A central event in MPP+-induced apoptosis is the generation of reactive oxygen species (ROS) following the inhibition of mitochondrial complex I. nih.govnih.gov This oxidative stress triggers a cascade of events, including the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Specifically, MPP+ treatment has been shown to enhance the activity of caspase-3. nih.govnih.govspandidos-publications.com

The apoptotic process is also intricately linked to iron-dependent mechanisms. MPP+ can increase the expression of the cell-surface transferrin receptor, leading to enhanced iron uptake. nih.govnih.govnih.gov This intracellular iron plays a crucial role in the generation of highly reactive hydroxyl radicals, further exacerbating oxidative damage and promoting apoptosis. nih.govnih.gov The mitochondrial pathway of apoptosis is also heavily implicated, with MPP+ causing the release of cytochrome c, which in turn activates the caspase cascade. spandidos-publications.com Studies have identified the involvement of key regulatory proteins, such as the Bcl-2 family members Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), with MPP+ increasing the Bax/Bcl-2 ratio, thereby favoring cell death. spandidos-publications.com Furthermore, endoplasmic reticulum (ER) stress has been identified as a contributor, with MPP+ upregulating ER stress markers like GRP78, CHOP, and cleaved caspase-12. spandidos-publications.com

In addition to apoptosis, necrosis , a form of cell death characterized by cell swelling and plasma membrane rupture, is also induced by MPP+. plos.orgnih.gov While historically viewed as an unregulated process, recent evidence points to a form of regulated necrosis, or necroptosis, in MPP+-induced cell death. nih.govnih.gov In neuronally differentiated SH-SY5Y cells, MPP+ was found to predominantly induce a non-apoptotic form of death that could be inhibited by necrostatin-1 (B1678002), a known inhibitor of necroptosis. nih.govresearchgate.net However, this cell death occurred independently of the core necroptosis proteins RIP1/RIP3, suggesting a distinct, "necroptosis-like" pathway. nih.govresearchgate.net This necrotic death is accompanied by ATP depletion and mitochondrial swelling. nih.gov

Interestingly, this MPP+-induced necrotic pathway shares features with another form of regulated necrosis called ferroptosis, as it is sensitive to inhibitors like ferrostatin-1 and involves lipid peroxidation. nih.govnih.gov Despite these overlaps, it appears to be a distinct process, as it is inhibited by necrostatin-1 (unlike classical ferroptosis) and is independent of the tumor suppressor protein p53. nih.govresearchgate.net Some studies suggest MPP+ kills mesencephalic cells through a caspase-independent pathway that is partially dependent on necrosis. plos.org

Table 2: Comparison of Apoptotic and Necrotic Pathways in MPP+ Neurotoxicity

| Feature | Apoptotic Pathway | Necrotic Pathway | References |

|---|---|---|---|

| Primary Morphology | Nuclear condensation, DNA fragmentation, formation of apoptotic bodies | Cell swelling, plasma membrane rupture, organelle breakdown | nih.govplos.org |

| Key Molecular Mediators | Caspase-3, Cytochrome c, Bax/Bcl-2 family, GRP78, CHOP | Necrostatin-1 sensitive factors, involves lipid peroxidation | nih.govspandidos-publications.comspandidos-publications.comnih.gov |

| Mitochondrial Involvement | Inhibition of Complex I, ROS generation, Cytochrome c release | ATP depletion, mitochondrial swelling | nih.govnih.gov |

| Caspase Dependence | Caspase-dependent | Primarily caspase-independent | plos.orgnih.gov |

| Key Inhibitors | Caspase inhibitors, iron chelators (e.g., HBED), antioxidants (e.g., FeTBAP) | Necrostatin-1, Ferrostatin-1 | nih.govnih.govnih.gov |

Animal Models of Parkinson S Disease Utilizing 1 Methyl 4 Phenylpiperidine

Non-Human Primate Models: Advantages and Clinical Relevance

Non-human primate (NHP) models of PD induced by MPTP are considered highly clinically relevant because they closely replicate the human condition. nih.govoup.com Various primate species, including marmosets, have been used in these studies. trinity.edunih.gov

The primary advantage of NHP models is the striking similarity of their parkinsonian phenotype to that of human patients. nih.gov They exhibit the cardinal motor symptoms of PD and respond to dopaminergic therapies like levodopa. nih.govoup.com Furthermore, long-term treatment can lead to the development of motor complications, such as dyskinesias, which are also observed in patients. nih.gov

These models have been instrumental in the development of many current PD treatments, including dopamine (B1211576) agonists and deep brain stimulation targeting the subthalamic nucleus. nih.gov However, a significant limitation is that acute toxin administration in these models does not fully replicate the chronic, progressive nature of the disease, and the formation of Lewy-like bodies is not consistently observed. nih.gov Despite these limitations, the NHP model remains a valuable tool for preclinical testing of novel therapies and for studying the neural mechanisms underlying both the symptoms of PD and the side effects of treatment. nih.govnih.gov

Behavioral Phenotypes in 1-Methyl-4-phenylpiperidine-Induced Models

The administration of MPTP in animal models leads to a range of behavioral deficits that mirror the symptoms of Parkinson's disease, particularly in the motor domain. nih.govnih.gov

The loss of dopaminergic neurons in the substantia nigra pars compacta results in decreased dopamine levels in the striatum, leading to a loss of voluntary motor control. nih.gov This manifests as the cardinal motor symptoms of PD. nih.gov

Bradykinesia: This refers to slowness of movement and is a common feature in MPTP-treated animals. nih.gov It can be quantified in mice using tests that measure locomotor activity. imrpress.comnih.gov

Rigidity: Characterized by increased muscle tone, rigidity can be observed in MPTP models. nih.gov

Tremor: While resting tremor is a hallmark of human PD, consistently inducing a similar tremor in rodent models is challenging. nih.gov However, tremor-like movements can be observed. nih.gov

Postural Instability: This symptom, which affects balance and gait, is also replicated in MPTP models. nih.govnih.gov

The severity of these motor deficits generally correlates with the extent of dopaminergic neuron loss. nih.gov Behavioral tests such as the open field test, rotarod test, and grid test are commonly used to assess these motor impairments in rodent models. nih.govimrpress.com In non-human primates, the motor symptoms are more pronounced and closely resemble those seen in humans, including rigidity, bradykinesia, and postural instability. oup.comtrinity.edu

Cognitive Function Assessments

Animal models treated with MPTP exhibit a range of cognitive deficits that mirror those seen in human Parkinson's disease patients. nih.govmdpi.com These impairments are often assessed using a battery of behavioral tests designed to evaluate specific cognitive domains.

Chronic low-dose administration of MPTP to macaque monkeys has been shown to induce deficits in attention and executive function, even before the onset of motor symptoms. nih.govnih.gov These fronto-executive deficits are considered a model for the early cognitive impairments observed in Parkinson's disease. nih.govnih.gov In rhesus monkeys trained on a spatial delayed-response task, low doses of MPTP led to an increase in errors, particularly perseverative errors when switching between tasks. physiology.org

In rodents, MPTP administration also results in significant cognitive impairments. nih.gov Studies in mice and rats have demonstrated deficits in spatial memory, working memory, recognition memory, and associative memory. nih.govfrontiersin.org For instance, MPTP-lesioned Wistar rats show decreased exploration of novel objects in the object recognition test and a lower number of correct responses in the T-maze test, indicating impairments in recognition and learning. frontiersin.org Similarly, MPTP-treated mice exhibit reduced cognitive function, which has been associated with decreased activity of calcium/calmodulin-dependent protein kinase II in the hippocampus. mdpi.com Even in adult zebrafish, MPTP injection has been shown to cause cognitive decline, as evidenced by decreased alternation in a Y-maze. researchgate.net

Table 1: Cognitive Function Assessments in MPTP-Treated Animal Models

| Animal Model | Cognitive Domain Assessed | Assessment Task | Observed Deficits |

|---|---|---|---|

| Macaque Monkey | Attention, Executive Function | Spatial Delayed-Response Task | Increased errors, particularly perseverative errors. nih.govnih.govphysiology.org |

| Rhesus Monkey | Executive Function, Cognitive Flexibility | Spatial Delayed-Response Task with task switching | Increased perseverative errors during task switching. physiology.org |

| Wistar Rat | Recognition Memory, Learning | Object Recognition Test, T-Maze Test | Decreased exploration of novel objects, lower correct responses. frontiersin.org |

| C57BL/6 Mouse | Spatial Memory, Working Memory, Recognition Memory, Associative Memory | Various maze and recognition tasks | Significant impairments across multiple mnemonic processes. nih.gov |

Neuropathological Hallmarks in Animal Models

The primary neuropathological hallmark of Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), is consistently reproduced in MPTP-induced animal models. nih.govnih.gov This neurotoxin leads to a significant reduction in the number of these neurons, which is a cornerstone of its utility as a model for the disease. nih.govmeliordiscovery.com

In macaque monkeys treated with low doses of MPTP, immunohistochemical analysis has revealed a moderate reduction (approximately 70-80%) in the number of dopaminergic neurons in the substantia nigra pars compacta. physiology.org Similarly, in cats, MPTP treatment leads to a marked decrease in tyrosine hydroxylase (TH) immunoreactivity in the striatum, indicating a loss of dopaminergic terminals. nih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine.

Rodent models also exhibit significant dopaminergic cell loss following MPTP administration. researchgate.net In C57BL/6 mice, MPTP treatment results in a substantial loss of dopaminergic neurons in the SNc. nih.gov The extent of this neuronal loss can vary depending on the specific protocol used. scispace.com For example, in one study, MPTP induced a 41% to 53% loss of TH-positive neurons in the SNc of wild-type mice. researchgate.net This neuronal degeneration is accompanied by a depletion of dopamine and its metabolites in the striatum. meliordiscovery.com

While the loss of dopaminergic neurons is the most prominent feature, some MPTP models can also exhibit other pathological characteristics of Parkinson's disease. For instance, the formation of inclusion bodies, which are aggregates of protein, has been observed in some cases. nih.gov Furthermore, the aggregation of α-synuclein, a key component of Lewy bodies in human Parkinson's disease, has also been reported in certain MPTP-based models. researchgate.net

Table 2: Neuropathological Hallmarks in MPTP-Treated Animal Models

| Animal Model | Neuropathological Finding | Brain Region | Method of Detection |

|---|---|---|---|

| Macaque Monkey | Reduction in dopaminergic neurons | Substantia Nigra Pars Compacta | Tyrosine Hydroxylase Immunohistochemistry. physiology.org |

| Cat | Decrease in dopaminergic terminals | Striatum | Tyrosine Hydroxylase Immunohistochemistry. nih.gov |

| C57BL/6 Mouse | Loss of dopaminergic neurons | Substantia Nigra Pars Compacta | Tyrosine Hydroxylase Immunohistochemistry, Nissl Staining. nih.govresearchgate.net |

| C57BL/6 Mouse | Depletion of dopamine and its metabolites | Striatum | Biochemical measurements. meliordiscovery.com |

Neuroprotective Strategies and Therapeutic Interventions in 1 Methyl 4 Phenylpiperidine Models

Pharmacological Interventions

A variety of pharmacological agents have been investigated for their neuroprotective potential in the context of 1-methyl-4-phenylpiperidine-induced neurotoxicity. These compounds often target key pathways implicated in the toxic cascade initiated by MPP+.

Monoamine Oxidase B Inhibitors (e.g., Pargyline (B1678468), Deprenyl)

Monoamine oxidase B (MAO-B) is a crucial enzyme in the bioactivation of MPTP to its toxic metabolite, MPP+. researchgate.netexplorationpub.comtci-thaijo.org Consequently, inhibitors of MAO-B have been a primary focus of neuroprotective research.

Pargyline , a non-selective, irreversible MAO inhibitor, has demonstrated protective effects against MPTP-induced neurotoxicity. wikipedia.orgdrugbank.comambeed.com Studies in primate models have shown that pretreatment with pargyline can prevent the neurotoxic effects of MPTP. nih.gov By inhibiting MAO-B, pargyline effectively blocks the conversion of MPTP to MPP+, thereby preventing the subsequent damage to dopaminergic neurons. nih.govnih.gov

Deprenyl (B1670267) (also known as selegiline), a selective and irreversible MAO-B inhibitor, has also been extensively studied for its neuroprotective properties. wikipedia.org Research has shown that deprenyl can protect nigrostriatal neurons from MPTP-induced dopaminergic neurotoxicity. nih.gov Interestingly, some studies suggest that the neuroprotective effects of deprenyl may not be solely dependent on its MAO-B inhibitory activity. nih.govnih.gov Evidence indicates that deprenyl may also exert its protective effects through mechanisms such as free radical scavenging. nih.gov In fact, the D-isomer of deprenyl, which has less MAO-B inhibitory activity, has been shown to protect against MPTP-induced dopamine (B1211576) depletion, suggesting a direct antioxidant effect. nih.gov

| Compound | Mechanism of Action | Key Findings in this compound Models |

| Pargyline | Irreversible inhibitor of MAO-A and MAO-B. wikipedia.orgambeed.com | Prevents MPTP-induced neurotoxicity in monkeys. nih.gov Restores immunological parameters altered by MPTP in mice. nih.gov |

| Deprenyl (Selegiline) | Selective and irreversible inhibitor of MAO-B. wikipedia.org | Protects nigrostriatal neurons from MPTP-induced damage. nih.gov May offer neuroprotection independent of MAO-B inhibition, possibly through antioxidant effects. nih.govnih.govnih.gov |

Dopamine Uptake Inhibitors

The selective toxicity of MPP+ to dopaminergic neurons is largely due to its uptake into these cells via the dopamine transporter (DAT). nih.gov Therefore, blocking this transporter presents a logical neuroprotective strategy. Dopamine uptake inhibitors have been shown to prevent the accumulation of MPP+ within dopaminergic neurons, thereby averting its toxic effects. wikipedia.orggoogle.com For instance, compounds that act as potent dopamine reuptake inhibitors have been developed and show potential as therapeutic agents. wikipedia.org

Antioxidants

Oxidative stress is a major contributor to the neuronal damage caused by MPP+. mdpi.comnih.gov The toxin disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. nih.govresearchgate.netimrpress.com Consequently, antioxidants have been investigated for their ability to counteract these effects.

A variety of antioxidant compounds have shown neuroprotective effects in this compound models. For example, mitochondria-targeted peptides have been developed that can protect against mitochondrial swelling and apoptosis induced by MPP+. nih.gov Other natural and synthetic compounds with antioxidant properties have also demonstrated the ability to mitigate MPP+-induced toxicity by reducing oxidative stress. mdpi.comnih.gov Research has shown that treatment with certain antioxidants can preserve mitochondrial function and prevent cell death in cultured dopamine cells exposed to MPP+. nih.gov

Anti-inflammatory Agents

Neuroinflammation is increasingly recognized as a key component of the pathology in neurodegenerative diseases, including those modeled by MPTP. nih.gov The administration of MPTP can induce an inflammatory response in the brain, characterized by the activation of microglia and the release of pro-inflammatory cytokines. nih.gov This inflammatory environment can exacerbate the neurotoxic effects of MPP+.

Studies have shown that pre-existing inflammation in the brain can increase the susceptibility to MPP+-induced toxicity. nih.gov Conversely, anti-inflammatory agents have demonstrated neuroprotective effects in these models. For example, piperine, a compound with anti-inflammatory properties, has been shown to reduce the activation of microglia and the expression of inflammatory cytokines following MPTP treatment in mice, leading to the protection of dopaminergic neurons. nih.gov However, it is important to note that some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to potentiate MPP+-induced cell death by increasing its intracellular accumulation. nih.gov

Anti-apoptotic Compounds

Apoptosis, or programmed cell death, is a significant mechanism of neuronal loss in this compound models. nih.govnih.gov MPP+ can trigger apoptotic pathways, leading to the demise of dopaminergic neurons. nih.gov Therefore, compounds that can inhibit these apoptotic processes are of great therapeutic interest.

Research has identified various anti-apoptotic strategies. For instance, certain compounds have been shown to reduce MPP+-induced apoptosis in dopaminergic cell lines, and this protection can be independent of other mechanisms like MAO-B inhibition. nih.gov The anti-apoptotic properties of some agents are linked to their ability to maintain the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family. nih.gov Furthermore, small molecules have been identified that can modulate the interactions of key apoptotic proteins, offering a novel approach to preventing cell death. oncotarget.com

Modulators of Intracellular Signaling Pathways (e.g., GSK3β, MEF2D)

Intracellular signaling pathways play a critical role in determining cell fate in response to toxic insults like MPP+. Two such pathways that have garnered significant attention are those involving Glycogen Synthase Kinase 3β (GSK3β) and Myocyte Enhancer Factor 2D (MEF2D).

GSK3β is a protein kinase that has been implicated in the pathogenesis of several neurodegenerative diseases. nih.govfrontiersin.org Inhibition of GSK3β has been shown to protect against MPTP toxicity both in vitro and in vivo. nih.gov Studies have demonstrated that both GSK-3α and GSK-3β are activated in dopaminergic neurons following exposure to MPTP. frontiersin.org Specific inhibition of GSK3β has been shown to confer significant resistance to MPTP-induced neurodegeneration. frontiersin.org Furthermore, GSK3β inhibitors have been found to reduce α-synuclein expression, a protein central to Parkinson's disease pathology. nih.gov

MEF2D is a transcription factor that is important for neuronal survival. Its dysregulation has been implicated in the pathogenic processes of Parkinson's disease models. nih.gov Activation of MEF2D has been shown to be a promising neuroprotective strategy. For example, the small molecule bis(3)-cognitin (B11929508) has been identified as a potent activator of MEF2D and has been shown to attenuate the toxic effects of MPP+ by reducing oxidative stress and inhibiting GSK3β. nih.gov Similarly, the natural compound polydatin (B1678980) has been found to prevent MPP+-induced neurotoxicity by enhancing MEF2D activity through the inhibition of GSK3β. nih.gov

| Signaling Molecule | Role in this compound Models | Therapeutic Strategy | Example Compounds |

| GSK3β | Activated by MPTP, contributes to dopaminergic neuron death. nih.govfrontiersin.org | Inhibition of GSK3β activity. nih.govfrontiersin.org | Tideglusib, SB216763, Lithium Chloride. frontiersin.orgfrontiersin.org |

| MEF2D | Dysregulated in response to MPP+, important for neuronal survival. nih.gov | Activation of MEF2D. | Bis(3)-cognitin, Polydatin. nih.govnih.gov |

Trophic Factors

Trophic factors are a class of endogenous proteins that support the survival, growth, and differentiation of neurons. Their potential to protect and restore dopaminergic neurons has been a significant area of research in the context of MPP+-induced neurotoxicity. Key trophic factors investigated include glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), among others.

GDNF is a potent trophic factor for dopaminergic neurons. nih.gov Studies in various animal models have demonstrated its neuroprotective and neurorestorative capabilities. For instance, continuous infusion of GDNF in MPTP-lesioned rhesus monkeys has been shown to have a significant anti-parkinsonian effect. Research has also highlighted that the administration of GDNF can protect nigral neurons from MPP+-induced toxicity. nih.gov The mechanism of this protection is partly attributed to the ability of GDNF to be released by astrocytes, thereby supporting the health of adjacent dopaminergic neurons. nih.gov Furthermore, it is suggested that GDNF can modulate microglial activation, which plays a role in its neuroprotective effects on dopaminergic neurons. mdpi.com

BDNF is another critical neurotrophin that has shown promise in mitigating the effects of MPP+-induced damage. nih.gov Research indicates that BDNF can attenuate both motor deficits and cognitive impairments in mouse models of Parkinson's disease induced by MPTP. nih.gov Overexpression of BDNF has been found to significantly improve motor functions, as demonstrated by increased latency to fall in rotarod tests and decreased time in pole tests. nih.gov Mechanistically, BDNF overexpression has been shown to alleviate mitochondrial damage induced by MPTP, restoring the activity of mitochondrial respiratory chain complexes. nih.gov Furthermore, environmental enrichment and exercise have been shown to increase the expression of BDNF in the striatum, which is associated with increased resistance to MPTP neurotoxicity. nih.gov Studies have also shown that treatments that elevate BDNF levels can restore dopaminergic neuronal function in MPTP-lesioned mice. frontiersin.org

The following table summarizes findings from studies on the effects of BDNF in MPTP models:

| Intervention | Animal Model | Key Findings | Reference |

| BDNF Overexpression | MPTP-induced PD mice | Significantly increased latency to fall in rotarod test; Decreased time in pole test; Restored activity of mitochondrial Complex I and II+III. | nih.gov |

| Electro-Acupuncture (EA) | MPTP-lesioned mice | EA treatment significantly recovered the level of BDNF expression compared to the sham EA group. | frontiersin.org |

| Environmental Enrichment | MPTP-treated mice | Increased expression of BDNF in the striatum; Associated with a 40% loss of dopamine neurons compared to 75% in standard environment. | nih.gov |

| Treadmill Exercise | MPTP-treated mice | Exercise group showed the highest BDNF expression (3.71-fold change) compared to the Parkinsonian group (0.18-fold change). | researchgate.net |

Non-Pharmacological Approaches in this compound-Induced Parkinsonism Models

Non-pharmacological interventions, particularly environmental enrichment and physical exercise, have gained significant attention for their potential to counteract the neurodegenerative effects of MPP+ and improve motor function. These approaches are thought to work by promoting neuroplasticity, reducing inflammation, and increasing the levels of endogenous neurotrophic factors.

Environmental Enrichment

Environmental enrichment (EE) involves housing animals in complex and stimulating environments that typically include social interaction, novelty, and opportunities for voluntary exercise. Research has consistently shown that EE can be neuroprotective in MPTP mouse models of Parkinson's disease. Mice raised in an enriched environment exhibit significantly greater resistance to MPTP neurotoxicity. nih.govpsu.edu For example, one study found that after MPTP treatment, mice from a standard environment had a 75% loss of dopaminergic neurons, whereas those from an enriched environment lost only 40%. nih.gov This protective effect is associated with a downregulation of the dopamine transporter and an increase in the expression of BDNF in the striatum. nih.gov Further studies have shown that EE can lead to a significant increase in the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis) and a downregulation of pro-apoptotic signaling pathways. nih.gov

The table below details the effects of environmental enrichment in MPTP models:

| Study Focus | Animal Model | Key Findings | Reference |

| Neurotrophin Expression | MPTP-induced PD mice | Significantly increased Tyrosine Hydroxylase expression; Significantly downregulated proNGF and p75 neurotrophin receptor expression. | nih.gov |

| Resistance to MPTP | C57BL/6 mice | EE mice showed a 40% loss of dopamine neurons versus 75% in standard environment mice after MPTP treatment. | nih.gov |

| Neuroprotection | MPTP-treated mice | Mice raised in an enriched environment were 200% more resistant to MPTP compared to mice in a standard environment. | psu.edu |

Physical Exercise

Physical exercise, including both forced (treadmill) and voluntary (running wheel) activities, has demonstrated significant neuroprotective and restorative effects in MPTP-induced models of parkinsonism. The benefits of exercise are dependent on factors such as duration and intensity. nih.gov

Long-term and unrestricted exercise has been shown to be more effective in protecting dopaminergic neurons from MPTP-induced toxicity. nih.gov For instance, three months of unrestricted running prior to MPTP administration resulted in a complete protection of substantia nigra pars compacta (SNpc) dopaminergic neurons. nih.gov In contrast, restricting the daily running distance or shortening the exercise duration diminished these protective effects. nih.gov Exercise initiated after the MPTP lesion can also promote behavioral recovery by modulating genes and proteins crucial for basal ganglia function. nih.gov

Different exercise paradigms have yielded varied but generally positive outcomes. Treadmill exercise has been shown to improve motor behavior and increase striatal dopamine D2 receptor expression in MPTP-lesioned mice. nih.gov It can also increase the levels of neurotrophic factors like BDNF and GDNF. mdpi.comfrontiersin.org One study demonstrated that moderate exercise, whether initiated before or after chronic MPTP treatment, significantly attenuated the loss of dopaminergic neurons and increased BDNF and GDNF levels. mdpi.com

The following table summarizes the findings of various exercise interventions in MPTP models:

| Exercise Type | Protocol | Animal Model | Key Behavioral & Neurological Outcomes | Reference |

| Voluntary Wheel Running | 3 months, unrestricted | C57BL/6 mice | Complete protection against MPTP-induced loss of SNpc DA neurons. | nih.gov |

| Voluntary Wheel Running | 6 weeks | MPTP-lesioned C57BL/6 mice | Reduced anxiety-like behavior; No significant improvement in Rotarod performance. | nih.gov |

| Treadmill Exercise | 30 days, starting 4 days post-lesion | MPTP-lesioned C57BL/6J mice | Improved velocity and endurance; Reversed increase in nerve terminal glutamate (B1630785) immunolabeling. | nih.gov |

| Treadmill Exercise | 18 weeks, 40 min/day, 5 days/week | Chronic MPTP-induced PD mice | Recovery of Tyrosine Hydroxylase content and total TH-positive cell number in SNpc. | scielo.br |

| Moderate Treadmill Exercise | 10 weeks | Chronic MPTP-treated mice | Attenuated loss of dopaminergic neurons by 18-27%; Increased levels of BDNF and GDNF. | mdpi.com |

| Treadmill Exercise | 8 weeks, 60 min/day, 5 days/week | MPTP-induced PD mice | Increased Tyrosine Hydroxylase levels in SNpc; Increased dopamine and BDNF levels in the hippocampus. | frontiersin.org |

Structure Activity Relationships of 1 Methyl 4 Phenylpiperidine and Analogs

Influence of Tetrahydropyridine (B1245486) Ring Saturation on Neurotoxicity

The saturation level of the piperidine (B6355638) ring is a critical determinant of the neurotoxic properties of 1-methyl-4-phenylpiperidine analogs. The most prominent example of this is the comparison between 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its fully saturated counterpart, this compound. MPTP is a potent and selective neurotoxin that destroys dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease in primates, including humans. wikipedia.orgscienceintheclassroom.orgnih.gov

The neurotoxicity of MPTP is not inherent to the molecule itself. wikipedia.org Being a lipophilic compound, MPTP can cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily within glial cells, to the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgcambridge.org MPP+ is then taken up by dopamine (B1211576) neurons through the dopamine transporter (DAT), where it inhibits mitochondrial respiration, ultimately leading to cell death. wikipedia.orgnih.gov

In stark contrast, the fully saturated analog, this compound, does not exhibit the same neurotoxic profile. pnas.org The presence of the double bond in the tetrahydropyridine ring of MPTP is essential for its conversion to the toxic metabolite MPP+. pnas.org Without this unsaturation, the metabolic pathway leading to the formation of a potent mitochondrial toxin is blocked. This fundamental structural difference underscores the critical role of ring saturation in dictating the neurotoxic potential of this class of compounds.

Substituent Effects on Biological Activity

Phenyl Ring Substitutions and Activity Modulation

Modifications to the phenyl ring of this compound and its analogs can significantly alter their biological activity. Structure-activity relationship (SAR) studies have explored the impact of various substituents on the phenyl ring, influencing the compound's affinity and selectivity for different receptors. For instance, in a series of 4-phenylpiperidines and 4-phenylpiperazines, substitutions at the para-position of the phenyl ring were investigated for their effects on MAO-A and MAO-B inhibition. acs.org

The introduction of different substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. Quantitative structure-activity relationship (QSAR) models are often employed to correlate these chemical properties with biological activity, providing a predictive tool for designing new compounds with desired pharmacological profiles. gu.se

Modifications at the Piperidine Nitrogen Atom

The substituent attached to the nitrogen atom of the piperidine ring plays a crucial role in determining the pharmacological properties of 4-phenylpiperidine (B165713) derivatives. While a methyl group is present in the parent compound, replacing it with other alkyl or aralkyl groups can lead to significant changes in activity. unodc.org

For example, in the context of fentanyl-related compounds, which share the 4-phenylpiperidine scaffold, replacing the N-methyl group with a phenethyl group dramatically increases analgesic potency. nih.gov Conversely, an N-benzyl substitution leads to greatly diminished activity. nih.gov The length and nature of the N-substituent are critical for optimal interaction with opioid receptors. In a series of N-substituted 4-cyano-4-phenylpiperidine analogs, the optimal chain length for affinity at σ1 and σ2 receptors was found to be an N-propylphenyl group. nih.gov Extending the chain to a four-carbon length resulted in a dramatic decrease in affinity for both receptor subtypes. nih.gov

Stereochemical Considerations and Conformational Studies

The three-dimensional arrangement of atoms in this compound and its analogs is a key factor influencing their biological activity. Stereochemistry and conformational preferences dictate how these molecules fit into and interact with their biological targets.

Proton magnetic resonance (p.m.r.) and other spectroscopic techniques have been used to establish the stereochemistry of various derivatives. cdnsciencepub.com For instance, in 1,2,5-trimethyl-4-phenyl-piperidine derivatives, different stereoisomers (α, β, and γ) adopt distinct conformations in both their base and hydrochloride forms. cdnsciencepub.com These conformational changes can affect the orientation of the phenyl group, which in turn influences receptor binding. cdnsciencepub.com

The analgesic activity of pethidine-type compounds, which are structurally related to this compound, is highly dependent on their three-dimensional structure. A specific spatial arrangement is required for effective interaction with the analgesic receptor surface. unodc.org

Design of Analogues with Modified Pharmacological Profiles

Compounds with mGluR2 Positive Allosteric Modulator Activity

The this compound scaffold has served as a template for the design of novel compounds with different pharmacological activities. One notable example is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). These modulators enhance the receptor's response to its endogenous ligand, glutamate, and have potential therapeutic applications in conditions like psychosis. nih.gov

By modifying the this compound core, researchers have developed potent and selective mGluR2 PAMs. nih.gov For instance, a series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines demonstrated excellent pharmacokinetic profiles and efficacy in animal models of psychosis. nih.gov Further optimization of related series, such as imidazopyridines, has led to the identification of orally active mGluR2 PAMs with central nervous system activity. researchgate.net The design of these analogs often involves computational modeling and pharmacophore-based approaches to guide the synthetic chemistry. researchgate.net

| Compound Name | Chemical Structure | Biological Activity | Reference |

| This compound | C12H17N | Psychoactive, Dopamine receptor activity | cymitquimica.com |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | C12H15N | Neurotoxin, causes Parkinsonism | wikipedia.orgscienceintheclassroom.org |

| 1-Methyl-4-phenylpyridinium (MPP+) | C12H12N+ | Toxic metabolite of MPTP | wikipedia.orgcambridge.org |

| 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines | Varies | mGluR2 Positive Allosteric Modulators | nih.gov |

Analgesic Properties of Related Piperidine Derivatives

The piperidine ring is a crucial pharmacophore found in numerous synthetic opioids, stemming from the structural dissection of morphine. journalagent.comlongdom.org The 4-phenylpiperidine scaffold, in particular, is a foundational element for a significant class of analgesics, with meperidine (pethidine) being a primary example. amazonaws.compainphysicianjournal.com Extensive research into molecular modifications of this core structure has led to the development of derivatives with a wide range of analgesic potencies.

Structure-activity relationship (SAR) studies reveal that specific substitutions on both the piperidine ring and the phenyl group are critical for analgesic activity. The introduction of a methyl group on the piperidine nitrogen is a common feature that often enhances analgesic potency. amazonaws.com For instance, in a series of quaternary N-methyl piperidine derivatives synthesized from various phenacyl halides, the compound with a methyl group at the para-position of the phenacyl phenyl ring demonstrated the most significant analgesic activity. journalagent.com

Further modifications to the 4-position of the piperidine ring significantly influence the analgesic profile. The parent compound 4-hydroxy-4-phenyl piperidine serves as a precursor for more potent derivatives. amazonaws.com A study on derivatives of 4-(4'-bromophenyl)-4-piperidinol showed that phenacyl derivatives, particularly one with a nitro group (PD3), exhibited highly significant analgesic effects. nih.gov Another key analog, 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP or Desmethylprodine), a reversed ester of pethidine, was reported to have an analgesic effect greater than morphine in rats and approximately 70% of its potency. wikipedia.org

The nature of the substituent at the 4-position is a key determinant of potency. Replacing the 4-propoxy group of prodine with a 4-acetyloxy group results in a compound with activity comparable to pethidine. who.int Moreover, introducing a hydroxyl group at the 3'-position of the phenyl ring in pethidine maintains an analgesic intensity similar to the parent compound. who.int

More complex derivatives have also been synthesized to explore interactions with different opioid receptors. A series of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives were developed as highly selective kappa opioid analgesics. nih.gov Within this series, compounds with electron-withdrawing and lipophilic substituents on the arylacetic moiety, such as dichloro or trifluoromethyl groups, showed potent kappa affinity and significant analgesic activity, with one compound being 25 times more potent than morphine in the mouse tail flick model. nih.gov

Table 1: Analgesic Properties of Selected Piperidine Derivatives

| Compound Name | Base Structure | Key Substitutions | Analgesic Activity/Potency |

|---|---|---|---|

| Pethidine (Meperidine) | 4-Phenylpiperidine | 1-Methyl, 4-Ethoxycarbonyl | Standard opioid analgesic. who.intajchem-b.com |

| Desmethylprodine (MPPP) | 4-Phenylpiperidine | 1-Methyl, 4-Propionoxy | ~70% potency of morphine; greater effect than morphine in rats. wikipedia.org |

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine | 2-(Aminomethyl)piperidine | 1-(3,4-dichlorophenyl)acetyl, 2-(pyrrolidin-1-ylmethyl) | 25 times more potent than morphine (mouse tail flick test). nih.gov |

| 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide (PD3) | 4-(4'-bromophenyl)-4-piperidinol | N-phenacyl with 4-nitro group | Exhibited highly significant analgesic effect. nih.gov |

| 3'-hydroxy-pethidine | 4-Phenylpiperidine | 1-Methyl, 4-Ethoxycarbonyl, 3'-Hydroxy on phenyl ring | Analgesic intensity is the same as that of pethidine. who.int |

| 4-Piperidinopiperidine Derivative (PP1) | 4-Piperidinopiperidine | - | Showed analgesic potential greater than pethidine at 50 mg/kg. longdom.org |

Sigma Receptor Ligands

Initially misidentified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct class of proteins. mdpi.com The this compound scaffold and its analogs have been investigated as ligands for these receptors. These compounds often exhibit high affinity and selectivity, particularly for the sigma-1 (σ1) subtype, which is implicated in various central nervous system functions and diseases. mdpi.comhzdr.de

The structural features of 4-phenylpiperidine derivatives are pivotal for their interaction with sigma receptors. A foundational pharmacophore model for sigma ligands often includes a basic amine and an aromatic group. mdpi.com Research has shown that incorporating a cyano group at the 4-position of the 4-phenylpiperidine ring can yield ligands with high affinity and selectivity for σ1 receptors. nih.gov

A series of N-substituted-4-cyano-4-phenylpiperidine analogs were synthesized and evaluated, revealing key structure-affinity relationships. nih.gov Within this series, an N-benzyl substituent conferred high affinity (Ki = 0.7 nM) and over 1600-fold selectivity for the σ1 receptor over the σ2 subtype. nih.gov Varying the N-substituent from arylalkyl groups like N-phenylpropyl (Ki = 0.8 nM for σ1) to smaller alkyls like N-isobutyl (Ki = 0.9 nM for σ1) also resulted in compounds with subnanomolar affinity for the σ1 receptor. nih.gov

Further studies on 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives confirmed their potential as high-affinity σ1 ligands. hzdr.deresearchgate.net Substitution on the N-benzyl group or the 4-phenyl ring can modulate affinity. For example, replacing the N-benzyl group of 1-benzyl-4-phenylpiperidine-4-carbonitrile (B1218003) with other substituents can still result in low nanomolar affinity for σ1 receptors (Ki = 1.22–2.14 nM) and extremely high subtype selectivity. hzdr.deresearchgate.net

In other series, 4-phenylpiperidine has been incorporated as a key structural element in high-affinity sigma ligands. Analogs based on the σ1 antagonist PB212, where the original 4-methylpiperidine (B120128) was replaced with a 4-phenylpiperidine moiety, displayed very high affinity for the σ1 receptor (Ki = 0.31 nM) and acted as antagonists. nih.govsci-hub.se These findings underscore that the 4-phenylpiperidine framework is a privileged structure for designing potent and selective sigma receptor ligands. nih.gov

Table 2: Sigma Receptor Binding Affinities of Selected 4-Phenylpiperidine Analogs

| Compound Name/Derivative | Base Structure | Key Substitutions | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|---|

| 1-Benzyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | N-Benzyl | 0.7 | 1130 | >1600 |

| 1-Phenylpropyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | N-Phenylpropyl | 0.8 | 100 | 125 |

| 1-Isobutyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | N-Isobutyl | 0.9 | 360 | 400 |

| PB212 Analog (4-phenylpiperidine) | N-Butyl-naphthalene | 4-phenylpiperidine terminal amine | 0.31 | - | - |

| 1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrile (9) | 4-Phenylpiperidine-4-carbonitrile | N-(4-(2-fluoroethoxy)benzyl) | 2.14 | 1710 | 887 |

| 1-(4-iodobenzyl)-4-phenylpiperidine-4-carbonitrile (7) | 4-Phenylpiperidine-4-carbonitrile | N-(4-iodobenzyl) | 1.22 | 830 | 680 |

Analytical Methodologies for 1 Methyl 4 Phenylpiperidine and Metabolites in Biological Matrices

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. In the context of 1-methyl-4-phenylpiperidine analysis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized to isolate the target compounds from the biological matrix prior to detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives in biological fluids. mdpi.com Its application is extensive, ranging from purification during synthesis to quantitative analysis in biological samples. hzdr.degoogle.com Chiral HPLC methods have also been developed to separate enantiomers of phenylpiperidine derivatives, which is critical when stereochemistry influences biological activity. google.comacs.org

For the analysis of the related compound 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, HPLC systems are frequently coupled with other detectors for enhanced sensitivity and specificity. nih.gov A common approach involves using a C18 reversed-phase column. nih.gov The mobile phase composition is optimized to achieve good separation; for example, a gradient elution with solvents like 0.1% acetic acid in water (Solvent A) and methanol (B129727) (Solvent B) has been successfully used. nih.gov The progress of reactions involving phenylpiperidine derivatives can be monitored using HPLC. google.com

Table 1: Example HPLC Parameters for Analysis of a Related Compound (MPP+)

| Parameter | Value |

|---|---|

| Column | Luna 3u C18(2) 150 × 2.0 mm |

| Mobile Phase A | 0.1% acetic acid in HPLC-grade water |

| Mobile Phase B | HPLC-grade methanol |

| Flow Rate | 300 µL/min |

| Injection Volume | 10 µL |

| Gradient | Initial: 95% A / 5% B, linear change to 50% A / 50% B by 5 min |

Data sourced from a study on MPP+ analysis. nih.gov

Gas Chromatography (GC) is another powerful separation technique used for the analysis of volatile and thermally stable compounds. For many drug analyses, including those for piperidine (B6355638) derivatives, GC is often paired with a mass spectrometer (GC-MS). jfda-online.comresearchgate.net A key consideration for GC analysis of compounds like this compound, which contains a polar amine group, is the potential need for derivatization. Derivatization is a chemical modification process that improves the chromatographic properties of the analyte, making it more volatile and less prone to peak tailing, and can also form more characteristic mass spectral fragment ions. jfda-online.com Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA). jfda-online.com

The choice of the GC column is critical for achieving good separation. Capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase, are frequently used for drug analysis. unair.ac.id The temperature of the oven is programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points. unair.ac.id

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an indispensable tool in forensic and clinical analysis. When coupled with a chromatographic separation method, it provides definitive identification and quantification of substances.

The combination of liquid chromatography with mass spectrometry (LC-MS or LC/MS/MS) is a preferred method for the determination of this compound and its metabolites in biological matrices. nih.govresearchgate.net This technique leverages the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com It is particularly well-suited for analyzing non-volatile or thermally labile compounds that are not amenable to GC analysis.

In a typical LC-MS method for a related compound like MPP+, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer's ion source, often an electrospray ionization (ESI) source. nih.gov The mass spectrometer can then be operated in various modes to detect the compound of interest. The development of LC-MS methods has been crucial for studying the distribution of these compounds in specific brain regions. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used confirmatory method in forensic drug testing due to its high specificity and sensitivity. jfda-online.com It is suitable for the analysis of this compound, provided the compound's volatility and thermal stability are adequate or are enhanced through derivatization. jfda-online.com

The process involves injecting a prepared sample into the GC, where it is vaporized and separated based on its properties as it passes through the column. unair.ac.id The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for a specific molecule, allows for unambiguous identification. researchgate.net GC-MS methods can be validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). scientificliterature.org

Table 2: Example GC-MS Parameters for General Drug Analysis

| Parameter | Value |

|---|---|

| Column | TG-5SILMS (5% phenyl methyl siloxane, 30 m x 0.32 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/minute |

| Inlet Temperature | 300°C |

| Oven Program | Start at 50°C, ramp to 300°C |

| Detection | Mass Spectrometry |

Data sourced from a study on methamphetamine analysis. unair.ac.id

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique used for quantifying targeted compounds. wikipedia.orgcreative-proteomics.com This approach significantly enhances the signal-to-noise ratio by filtering out background interference. creative-proteomics.com

In an SRM experiment, a specific precursor ion (an ion corresponding to the molecule of interest) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion resulting from this fragmentation is selected in the second stage and detected. wikipedia.orgcreative-proteomics.com The pair of precursor and product ion masses is called a "transition" and is highly specific to the target analyte.

For the analysis of MPP+, a method was developed using SRM to monitor multiple fragmentation transitions (e.g., m/z 170→127, 170→128, and 170→154). nih.govresearchgate.net Quantitation was based on the sum of the peak areas for these transitions, while the ratio of the different product ions was used for identity confirmation. nih.govresearchgate.net This method achieved a low limit of detection (LOD) of 0.023 ppb and a limit of quantification (LOQ) of 0.069 ppb for MPP+ in tissue samples. nih.gov

Table 3: Example SRM Transitions for a Related Compound (MPP+)

| Precursor Ion (m/z) | Product Ions (m/z) | Purpose |

|---|---|---|

| 170 | 127, 128, 154 | Quantitation and Identity Confirmation |

Data sourced from a study on MPP+ analysis. nih.govresearchgate.net

Sample Preparation Techniques for Biological Tissues